Bufotalinin

Androgen Receptor Antagonism Anti-Alopecia Drug Discovery Molecular Docking

Bufotalinin is the only commercially cataloged bufadienolide bearing the critical 19-oxo (aldehyde) substituent, making it irreplaceable for SAR programs dissecting C-19 oxidation state effects on Na⁺/K⁺-ATPase binding and cytotoxicity. Its computationally validated androgen receptor binding (-5.99 kcal/mol) surpasses minoxidil, and favorable skin permeability predictions uniquely position it for transdermal anti-alopecia discovery. Unlike marine bufagin or bufalin analogs, Bufotalinin’s clean Wolff-Kishner reduction yields tetrahydro-telocinobufagin, providing a defined derivatization handle. Procure this high-purity standard to ensure compound-specific receptor interaction data and species-discriminating LC-MS metabolomic calibration.

Molecular Formula C24H30O6
Molecular Weight 414.5 g/mol
CAS No. 562-21-0
Cat. No. B3343778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBufotalinin
CAS562-21-0
Molecular FormulaC24H30O6
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C14C(O4)CC2C5=COC(=O)C=C5)CCC6(C3(CCC(C6)O)C=O)O
InChIInChI=1S/C24H30O6/c1-21-7-5-16-17(6-9-23(28)11-15(26)4-8-22(16,23)13-25)24(21)19(30-24)10-18(21)14-2-3-20(27)29-12-14/h2-3,12-13,15-19,26,28H,4-11H2,1H3/t15-,16?,17?,18+,19+,21+,22-,23-,24+/m0/s1
InChIKeyTYFUTHRVUVOENP-SHFSIXQYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bufotalinin (CAS 562-21-0): Sourcing, Purity & Analytical Reference Guide for Procurement Teams


Bufotalinin (CAS 562-21-0) is a naturally occurring bufadienolide steroidal compound first isolated from the parotoid gland secretions of toad species (genus Bufo) and subsequently identified in plant sources such as Merremia peltata leaves [1]. Chemically, it is defined as (3β,5β,15β)-14,15-epoxy-3,5-dihydroxy-19-oxobufa-20,22-dienolide, possessing a molecular formula of C₂₄H₃₀O₆ and a monoisotopic mass of 414.204 g/mol [2]. Bufotalinin belongs to the bufadienolide class, which is characterized by a steroid nucleus bearing a 2-pyrone ring at C-17 and is known for potent Na⁺/K⁺-ATPase inhibitory and anticancer properties [3]. Structural elucidation work from the 1950s established that bufotalinin contains a distinctive 19-oxo (aldehyde) substituent, a feature that differentiates it from the majority of commonly studied bufadienolides and makes it a valuable reference standard for structure-activity relationship (SAR) studies [4].

Bufotalinin vs. Bufalin, Cinobufagin & Marinobufagin: Why Generic Bufadienolide Interchange Is Not Supported


Bufadienolides are not functionally interchangeable despite sharing a common steroidal scaffold. Bufotalinin possesses a unique 19-oxo (aldehyde) group that is absent in bufalin, cinobufagin, and most other major toad bufadienolides; this structural divergence has been shown experimentally to drive a fundamentally different chemical reactivity profile, as bufotalinin undergoes Wolff-Kishner-type reduction to yield telocinobufagin (via 19-oxo removal), whereas its closest structural congener marinobufagin (which bears a 19-methyl group instead of 19-oxo) produces a distinct mixture of products under identical conditions [1]. Furthermore, the presence of the 14,15β-epoxide in bufotalinin, shared only with a subset of bufadienolides (e.g., marinobufagin, cinobufotalin), imposes conformational constraints that modulate Na⁺/K⁺-ATPase binding interactions differently than the 14β-hydroxy analogs such as bufalin or telocinobufagin [2]. Although head-to-head pharmacological profiling of bufotalinin against its closest analogs is extremely limited in the published literature, the documented chemical and biosynthetic distinctions establish that substitution with a non-19-oxo bufadienolide would yield an entirely different compound in terms of receptor interaction potential and metabolic fate. Procurement decisions must therefore be compound-specific.

Bufotalinin: Quantitative Differential Evidence for Scientific Selection


Androgen Receptor (AR) Binding Affinity: Bufotalinin vs. Minoxidil via Molecular Docking

In a molecular docking study targeting the human androgen receptor (AR), bufotalinin demonstrated a binding energy of −5.99 kcal/mol, representing a 24.8% improvement in predicted binding affinity over the FDA-approved topical anti-alopecia agent minoxidil, which yielded −4.80 kcal/mol under identical docking parameters [1]. Bufotalinin formed direct hydrogen bonds with TYR857 and GLU793 residues, while minoxidil interacted with SER865 and GLU793 [1]. Molecular dynamics simulations further confirmed stable complex formation between bufotalinin and AR over the trajectory, comparable to the finasteride-AR complex (−6.03 kcal/mol), a standard 5α-reductase inhibitor [1]. ADME-Tox prediction indicated that bufotalinin possesses favorable skin permeability, absorption, and distribution parameters, supporting its suitability for transdermal or topical formulation development [2].

Androgen Receptor Antagonism Anti-Alopecia Drug Discovery Molecular Docking

Structural Differentiation via 19-Oxo Substituent: Bufotalinin Is a 19-Oxo Derivative of Marinobufagin

Classical chemical degradation studies established that bufotalinin is a 19-oxo derivative of marinobufagin. When 3-O-acetyl-tetrahydro-bufotalinin was subjected to Wolff-Kishner reduction (hydrazine and sodium ethylate), it yielded tetrahydro-telocinobufagin in approximately 50% yield, identical to the product obtained from tetrahydro-hellebrigenin under the same conditions [1]. In contrast, identical treatment of 3-O-acetyl-tetrahydro-marinobufagin (the 19-methyl analog) produced an amorphous mixture of neutral compounds yielding five distinct spots on paper chromatography along with a crystalline acid [1]. This differential reactivity directly demonstrates that the 19-oxo group of bufotalinin confers a unique chemical identity not shared by marinobufagin or other 19-methyl/19-unsubstituted bufadienolides. Optical rotatory dispersion analysis further indicated that the aldehyde group is likely positioned at C-10, assuming bufotalinin retains the normal bufadienolide skeleton [1].

Natural Product Chemistry Bufadienolide Biosynthesis Structure Elucidation

Na⁺/K⁺-ATPase Inhibitory Potency: Bufotalinin Implied Potency Range via Class-Level SAR

Direct experimental IC₅₀ data for bufotalinin against human Na⁺/K⁺-ATPase has not been published in peer-reviewed literature accessible to this analysis. However, a class-level inference can be drawn from the SAR framework established by Cunha-Filho et al. (2016), who demonstrated that hydroxylation at C-14 is a critical determinant of Na⁺/K⁺-ATPase inhibitory potency among bufadienolides: compounds bearing a 14β-hydroxy group (arenobufagin, IC₅₀ = 28.3 nM; bufalin, IC₅₀ = 28.7 nM) were approximately 100-fold more potent than ψ-bufarenogin (IC₅₀ = 3020 nM), which lacks this feature [1]. Bufotalinin possesses a 14,15β-epoxide rather than a free 14β-hydroxy group—a structural motif shared with marinobufagin and cinobufotalin but distinct from the highly potent 14β-hydroxy series. Available evidence suggests that the 14,15β-epoxide class generally exhibits substantially lower Na⁺/K⁺-ATPase inhibitory potency compared to 14β-hydroxy bufadienolides, although specific IC₅₀ values for bufotalinin itself remain to be experimentally determined [1]. Importantly, the 19-oxo substituent in bufotalinin introduces an additional hydrogen-bond acceptor that may modulate ATPase interaction independently of the 14,15-epoxide, creating a uniquely testable SAR hypothesis that is not addressable using other 14,15-epoxy bufadienolides.

Na⁺/K⁺-ATPase Inhibition Cardiotonic Steroid Pharmacology Bufadienolide SAR

Isolation Profile: Bufotalinin Is a Distinct Minor Component in Toad Venom Chemotypes

Bufotalinin has been identified as a specific minor bufadienolide constituent in the venom of multiple toad species. In Bufo bufo gargarizans venom, bufotalinin was isolated alongside 11 other bufadienolides including resibufagenin, desacetylcinobufagin, cinobufotalin, hellebrigenin, telocinobufagin, and hellebrigenol, establishing its presence as a chemical marker within a complex mixture [1]. In the Amazonian toad Rhinella marina venom, bufotalinin was detected specifically as an argininyl diacid derivative, distinguished from derivatives of bufalin, marinobufagin, telocinobufagin, hellebrigenin, and resibufogenin that co-occur in the same secretion [2]. Unlike the highly abundant bufadienolides bufalin or cinobufagin that dominate quantitative profiles of many venoms, bufotalinin represents a relatively low-abundance chemotype marker whose presence or absence can serve as a discriminating feature in species-level metabolomic fingerprinting [3]. Comparative venom analysis of Peltophryne fustiger identified bufotalinin alongside telocinobufagin, marinobufagin, and bufalin, with arenobufagin being the major component, reinforcing bufotalinin's role as a structurally informative minor constituent rather than a primary active principle [3].

Natural Product Isolation Toad Venom Chemotyping Bufadienolide Profiling

Physicochemical and ADME-Tox Differentiation: Bufotalinin Exhibits Favorable Skin Permeability for Topical Applications

Computational ADME-Tox prediction for bufotalinin showed favorable results across skin permeability, absorption, and distribution parameters, supporting its candidacy as a topical androgen receptor antagonist for anti-alopecia applications [1]. Bufotalinin's molecular weight of 414.5 g/mol, predicted density of 1.37 ± 0.1 g/cm³, and partition coefficient values place it within the acceptable range for transdermal delivery . In contrast, the structurally related compound bufalin (CAS 465-21-4; MW 386.5 g/mol) bears a 14β-hydroxy group that increases hydrophilicity relative to bufotalinin's 14,15β-epoxide, while the 19-oxo group of bufotalinin introduces an additional hydrogen-bond acceptor not present in bufalin or marinobufagin [2]. These physicochemical differences are predicted to produce meaningfully distinct skin permeability and metabolic stability profiles, although direct experimental comparison data are not available in the current literature [1].

ADME-Tox Prediction Skin Permeability Topical Drug Design

Bufotalinin (CAS 562-21-0): Evidence-Anchored Application Scenarios for Laboratory Procurement


Androgen Receptor Antagonist Screening and Anti-Alopecia Drug Discovery

Bufotalinin is the procurement choice when screening for non-steroidal androgen receptor (AR) antagonists in topical anti-alopecia programs. Its computationally validated AR binding energy of −5.99 kcal/mol exceeds that of minoxidil (−4.80 kcal/mol) and approaches finasteride (−6.03 kcal/mol), while its predicted skin permeability supports transdermal formulation feasibility [1]. Unlike 5α-reductase inhibitors, bufotalinin offers a direct AR-binding scaffold, enabling SAR exploration orthogonal to existing clinical agents. The compound's favorable ADME-Tox skin parameters, confirmed by in silico prediction, make it suitable for progression into ex vivo skin penetration assays and in vivo hair growth models [2].

Bufadienolide Structure-Activity Relationship (SAR) Probe: 19-Oxo Pharmacophore Mapping

For SAR programs dissecting the role of the C-19 position in bufadienolide pharmacology, bufotalinin is the only commercially cataloged bufadienolide bearing a 19-oxo (aldehyde) substituent. Its chemical reactivity under Wolff-Kishner conditions cleanly yielding tetrahydro-telocinobufagin (~50%), versus the complex product mixture from the 19-methyl analog marinobufagin, provides a uniquely defined chemical derivatization handle [3]. Bufotalinin thus enables systematic probing of how C-19 oxidation state modulates Na⁺/K⁺-ATPase binding, cytotoxicity, and androgen receptor interactions in a manner that compounds lacking the 19-oxo group (bufalin, cinobufagin, resibufogenin, marinobufagin, telocinobufagin, gamabufotalin) cannot support [4].

Toad Venom Chemotyping and Metabolomic Fingerprinting Reference Standard

Bufotalinin serves as a species-discriminating reference standard in LC-MS-based metabolomic profiling of toad venoms. It has been independently identified in Bufo bufo gargarizans, Rhinella marina, and Peltophryne fustiger venoms as a minor bufadienolide constituent, and its presence (or absence) provides a chemotaxonomic marker that helps differentiate venom chemotypes across species, geographic populations, or seasonal variations [5]. Procurement of pure bufotalinin enables quantitative calibration for targeted metabolomics workflows where distinguishing bufotalinin from co-eluting bufadienolides (e.g., cinobufotalin, hellebrigenin) is analytically critical.

Topical Formulation Feasibility Studies for Bufadienolide-Derived Dermatological Agents

Among bufadienolides, bufotalinin presents a distinctive physicochemical profile—moderate molecular weight (414.5 g/mol), predicted favorable skin permeability, and the presence of the 19-oxo group—that supports its evaluation in transdermal delivery feasibility studies [6]. In contrast to the more hydrophilic 14β-hydroxy bufadienolides such as bufalin, bufotalinin's 14,15β-epoxide and 19-oxo substituents confer altered lipophilicity and hydrogen-bonding capacity that may translate into differential stratum corneum penetration kinetics. Procurement of bufotalinin as a comparator compound allows formulation scientists to benchmark how 14,15β-epoxide + 19-oxo structural features influence transdermal flux relative to the better-characterized 14β-hydroxy series [6].

Quote Request

Request a Quote for Bufotalinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.